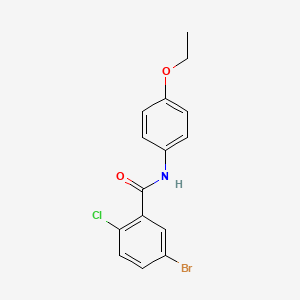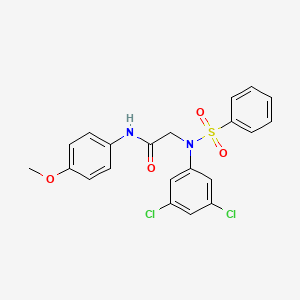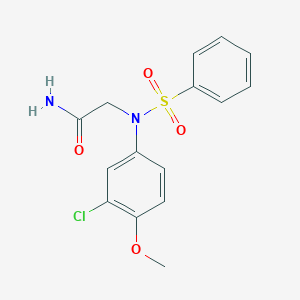
5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide
Descripción general
Descripción
5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H12BrClO2 . It is an intermediate used in the improved synthesis of Dapagliflozin, a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor .
Synthesis Analysis
The synthesis of this compound involves several stages. The first stage involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride and N,N-dimethyl-formamide in dichloromethane at 25 - 40°C for 4 hours . The second stage involves the reaction with aluminum (III) chloride in dichloromethane at 5 - 30°C for about 10 minutes . The final stage involves the reaction with Phenetole in dichloromethane at 25 - 30°C for 10 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C15H12BrClO2/c1-2-19-12-6-3-10 (4-7-12)15 (18)13-9-11 (16)5-8-14 (13)17/h3-9H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily associated with its role as an intermediate in the synthesis of Dapagliflozin . The specific reactions and conditions are detailed in the Synthesis Analysis section above.Physical And Chemical Properties Analysis
This compound has a molecular weight of 339.61 . It has a predicted boiling point of 439.2±40.0 °C and a density of 1.437 . It is a low-melting solid that is off-white to pale yellow in color . It is slightly soluble in DMSO and methanol .Mecanismo De Acción
Target of Action
5-Bromo-2-chloro-N-(4-ethoxyphenyl)benzamide is an intermediate used in the synthesis of Dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor . Therefore, the primary target of this compound is likely the SGLT2 receptor, which plays a crucial role in glucose reabsorption in the kidneys .
Mode of Action
The presence of two halogens (bromine and chlorine) on the benzene ring might affect its reactivity.
Biochemical Pathways
The compound is likely involved in the biochemical pathway related to glucose reabsorption in the kidneys, given its use as an intermediate in the synthesis of Dapagliflozin . Dapagliflozin inhibits SGLT2, reducing glucose reabsorption and leading to the excretion of glucose in the urine .
Pharmacokinetics
The methoxy group (och3) on the benzyl ring might influence its solubility and electronic properties, which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As an intermediate in the synthesis of dapagliflozin , its ultimate effect would be to facilitate the inhibition of SGLT2 and reduce glucose reabsorption in the kidneys .
Action Environment
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action and identify potential targets for drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide has been found to have potential applications in scientific research. This compound has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Safety and Hazards
The safety and hazards associated with 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide include the potential for harm if ingested or if it comes into contact with the skin or eyes . It is recommended to avoid breathing in mist, gas, or vapors, and to use personal protective equipment, including chemical impermeable gloves . In case of accidental release, all sources of ignition should be removed, and the area should be ventilated .
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-9-10(16)3-8-14(13)17/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBWHVRVIYWFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362374 | |
| Record name | 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-31-7 | |
| Record name | 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3741852.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3741853.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741861.png)

![N~1~-(3,5-dichlorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741889.png)
![N~1~-(2-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741897.png)
![N~1~-(3-bromophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741899.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741910.png)

![N-[4-(benzoylamino)-3-bromophenyl]-3,4-dimethylbenzamide](/img/structure/B3741937.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B3741948.png)
![4-chloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B3741954.png)
